molecular formula C18H27NO2 B12588196 Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- CAS No. 651022-25-2

Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy-

Cat. No.: B12588196
CAS No.: 651022-25-2
M. Wt: 289.4 g/mol
InChI Key: SRUNVORPVAFPQR-UHFFFAOYSA-N
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Description

Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine core substituted with a cyclohexyl group, a cyclopentyloxy group, and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: The nitro group is reduced to an amine group.

    Substitution: Introduction of the cyclohexyl group through a nucleophilic substitution reaction.

    Etherification: Introduction of the cyclopentyloxy group through an etherification reaction.

    Methoxylation: Introduction of the methoxy group through a methylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Hydrolysis: The ether and methoxy groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.

Major Products

The major products formed from these reactions include nitroso derivatives, secondary amines, substituted aromatic compounds, and alcohols.

Scientific Research Applications

Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-cyclohexyl-3-nitro-
  • Benzenamine, N-cyclohexyl-3-methyl-
  • Cyclohexylamine

Uniqueness

Benzenamine, N-cyclohexyl-3-(cyclopentyloxy)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

651022-25-2

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-cyclohexyl-3-cyclopentyloxy-4-methoxyaniline

InChI

InChI=1S/C18H27NO2/c1-20-17-12-11-15(19-14-7-3-2-4-8-14)13-18(17)21-16-9-5-6-10-16/h11-14,16,19H,2-10H2,1H3

InChI Key

SRUNVORPVAFPQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCCC2)OC3CCCC3

Origin of Product

United States

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